

physical properties of 1,2-Dibromo-4,5-diiodobenzene

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Compound of Interest

Compound Name: 1,2-Dibromo-4,5-diiodobenzene

Cat. No.: B1631291

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An In-depth Technical Guide to the Physical Properties of **1,2-Dibromo-4,5-diiodobenzene**

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical and chemical properties of **1,2-Dibromo-4,5-diiodobenzene**, a key intermediate in the synthesis of advanced organic electronic materials. Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes technical data with practical insights to facilitate its effective application in research and development.

Introduction and Strategic Importance

1,2-Dibromo-4,5-diiodobenzene (CAS No. 529502-50-9) is a tetra-substituted benzene derivative featuring a symmetric arrangement of bromine and iodine atoms. This unique halogenation pattern imparts specific reactivity and structural characteristics, making it a valuable building block in organic synthesis. Its primary significance lies in its role as a precursor for creating complex molecular architectures, particularly in the field of organic light-emitting diodes (OLEDs) and other photoelectric materials.^[1] The precise physical properties of this compound are critical for ensuring reproducibility in synthetic protocols and achieving desired material performance.

The molecular structure allows for selective functionalization through well-established cross-coupling reactions, where the differing reactivity of the C-Br and C-I bonds can be exploited to construct elaborate conjugated systems. Understanding the fundamental physical properties

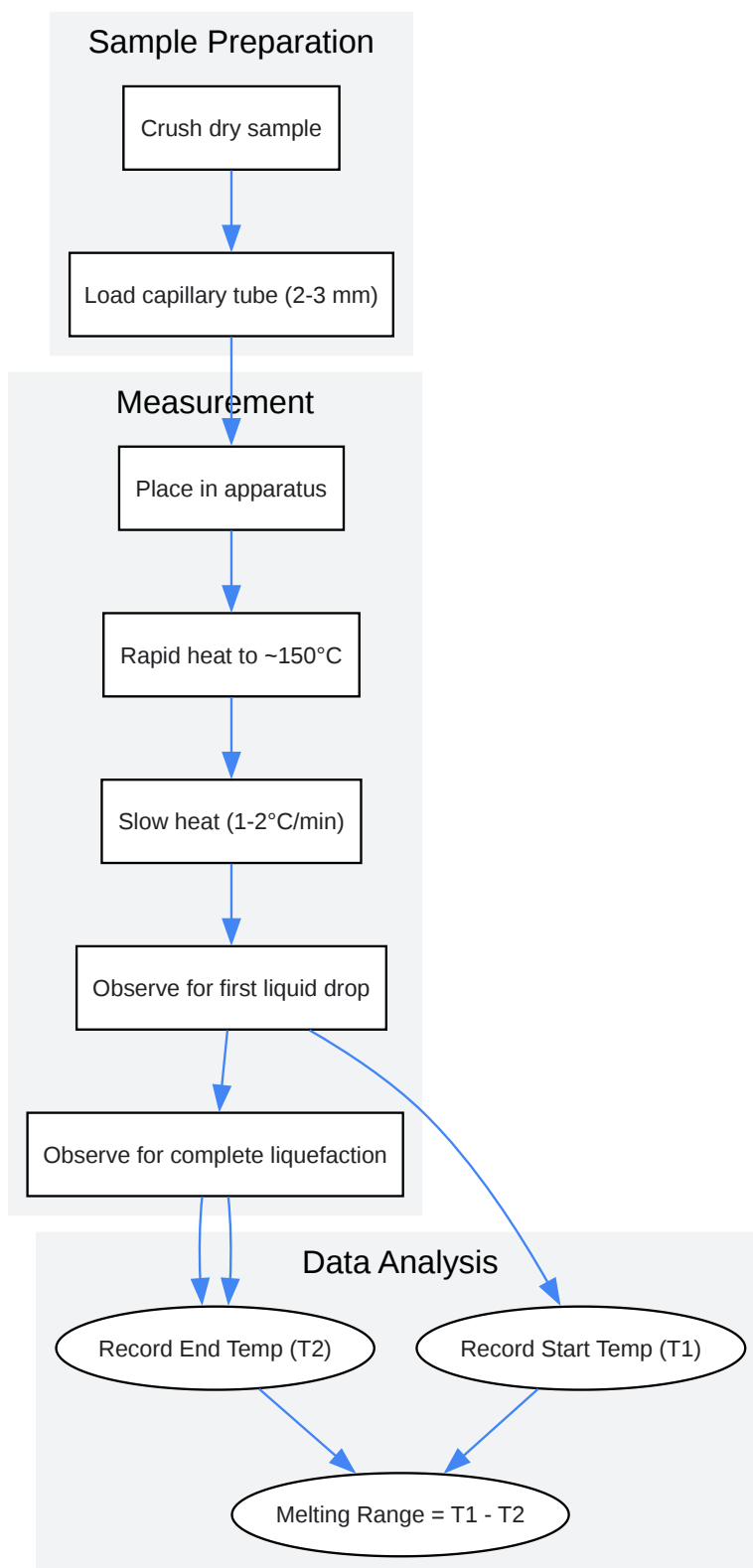
discussed herein is the first step toward its successful utilization in these advanced applications.

Molecular Structure and Identification

The foundational characteristics of a chemical compound are its structure and molecular formula, which dictate its physical behavior and reactivity.

- Molecular Formula: $C_6H_2Br_2I_2$
- Molecular Weight: 487.70 g/mol [\[2\]](#)
- IUPAC Name: **1,2-Dibromo-4,5-diiodobenzene**
- CAS Registry Number: 529502-50-9 [\[2\]](#)[\[3\]](#)

The arrangement of the four halogen substituents on the benzene ring is symmetrical, which significantly influences its crystalline packing and intermolecular interactions.



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